molecular formula C8H6FNO B1334540 4-Fluoro-3-methylphenyl Isocyanate CAS No. 351003-65-1

4-Fluoro-3-methylphenyl Isocyanate

Cat. No. B1334540
M. Wt: 151.14 g/mol
InChI Key: QLOBMZKAOAACPA-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylphenyl isocyanate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various compounds that contain the 4-fluoro-3-methylphenyl moiety, which is structurally related to the isocyanate group. These compounds have been synthesized and studied for their different properties and applications, such as in the creation of phthalocyanines, liquid crystalline properties, and as part of larger organic molecules .

Synthesis Analysis

The synthesis of compounds containing the 4-fluoro-3-methylphenyl group involves various chemical reactions. For instance, phthalocyanines with this moiety were prepared using both conventional and microwave-assisted methods . Thioureas were synthesized by reacting 4-fluorobenzoyl isothiocyanate with fluoroanilines . Additionally, a series of (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds were synthesized through a condensation reaction of 4-fluoro-3-methyl acetophenone with substituted benzaldehydes . These methods demonstrate the versatility and reactivity of the 4-fluoro-3-methylphenyl group in various chemical syntheses.

Molecular Structure Analysis

The molecular structures of compounds containing the 4-fluoro-3-methylphenyl group have been characterized using techniques such as IR, NMR, UV–Vis spectroscopies, and single-crystal diffraction . For example, the crystal structures of certain phthalocyanines were determined, providing insight into their molecular arrangement . The structural and conformational properties of synthesized thioureas were analyzed using X-ray diffraction and vibrational spectra . These studies highlight the importance of the 4-fluoro-3-methylphenyl group in influencing the overall molecular structure and properties of the compounds.

Chemical Reactions Analysis

The chemical reactivity of the 4-fluoro-3-methylphenyl group is evident in its ability to participate in various reactions. The presence of the fluorine atom and the methyl group can influence the reactivity and outcome of chemical transformations. For example, the fluorine atom and methyl group adjacent to the thiocyanate group in terephthalates were found to lower the clearing points compared to unsubstituted compounds . The effects of substituents on the chemical properties of (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds were also studied, showing that these groups can significantly affect the chemical behavior of the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 4-fluoro-3-methylphenyl group have been extensively studied. For instance, the liquid crystalline properties of terephthalates with this group were characterized, showing the formation of nematic, smectic A, and C phases . The mesomorphic property of a synthesized biphenyl compound was investigated, revealing its helix twisting power . Furthermore, the introduction of the fluorine atom in liquid crystalline polymers was found to lower transition temperatures and broaden the temperature ranges of mesophases . These findings demonstrate the significant impact of the 4-fluoro-3-methylphenyl group on the physical and chemical properties of the compounds it is part of.

Scientific Research Applications

Reactivity with Amino Acids

4-Fluoro-3-methylphenyl Isocyanate has been studied for its reactivity with amino acids. Research shows that Arylisocyanates, like 4-methylphenyl isocyanate, react with amino acids to form various compounds. These reactions are significant in understanding lung sensitization and asthma as a consequence of low-level exposure to isocyanates. The formation of protein adducts of isocyanates might be involved in the etiology of sensitization reactions, and these adducts are used as dosimeters for modifications of macromolecules in target organs where diseases develop (Sabbioni et al., 1997).

Conditions for Allophanate Formation

Another application involves studying the conditions for allophanate formation in reactions with urethanes. The reaction between two polyisocyanates, including 4,4′-methylenebis(phenyl isocyanate) and trimer of isophorone diisocyanate with a model aryl–alkyl diurethane, reveals conditions under which allophanates are formed. This research is significant in polymer chemistry and material science, providing insights into the behavior of isocyanates under different experimental conditions (Lapprand et al., 2005).

Enhancement of Li-ion Battery Performance

In the field of energy storage, aromatic isocyanates like 4-fluorophenyl isocyanate have been used to improve the performance of Li-ion batteries. These isocyanates help reduce initial irreversible capacities during the formation of the solid electrolyte interface on a graphite surface, thereby enhancing the cycleability of the batteries. This application is crucial in developing more efficient and durable energy storage solutions (Zhang, 2006).

Synthesis

and Conformation of Optically Active PolymersThe synthesis of novel optically active aromatic isocyanates, including derivatives of phenyl isocyanate, has been explored. These compounds have been used for homopolymerization or copolymerization, leading to polymers with specific optical properties. This research is significant in the field of polymer chemistry, particularly in the synthesis of materials with unique optical characteristics, which can have applications in various industries (Maeda & Okamoto, 1998).

Antitumor Activity in Synthesized Compounds

In medicinal chemistry, compounds synthesized from isocyanates, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, have been studied for their antitumor activity. These compounds show potential in inhibiting the proliferation of certain cancer cell lines, demonstrating the relevance of isocyanates in the development of new pharmaceutical agents (Hao et al., 2017).

properties

IUPAC Name

1-fluoro-4-isocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOBMZKAOAACPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399243
Record name 4-Fluoro-3-methylphenyl Isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methylphenyl Isocyanate

CAS RN

351003-65-1
Record name 1-Fluoro-4-isocyanato-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methylphenyl Isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-4-isocyanato-2-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CM Aurigemma, WP Farrell, JR Elleraas, M Przybyciel - 2016 - hplc.eu
Chiral SFC is the primary tool for the separation of enantiomers in support of drug discovery efforts. SFC uses a simple mobile phase system consisting of nontoxic CO2 and an organic …
Number of citations: 11 hplc.eu
CM Aurigemma, WP Farrell, JR Elleraas, M Przybyciel - envirotech-online.com
… Louis, MO, USA): 4-fluoro-3methylphenyl isocyanate, 2-fluoro-5-methylphenyl isocyanate, 4-fluoro-3-(trifluoromethyl) benzoyl chloride and 3,4-difluorobenzoyl chloride. These …
Number of citations: 2 www.envirotech-online.com
Y Fu, Y Wang, S Wan, Z Li, G Wang, J Zhang, X Wu - Molecules, 2017 - mdpi.com
RAF (Ras activating factor) kinases are important and attractive targets for cancer therapy. With the aim of discovering RAF inhibitors that bind to DFG-out inactive conformation created …
Number of citations: 9 www.mdpi.com
GS Jiao, L Cregar, ME Goldman, SZ Millis… - Bioorganic & medicinal …, 2006 - Elsevier
Anthrax lethal factor is a Zn 2+ -dependent metalloprotease and the key virulence factor of tripartite anthrax toxin secreted by Bacillus anthracis, the causative agent of anthrax. A series …
Number of citations: 34 www.sciencedirect.com

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